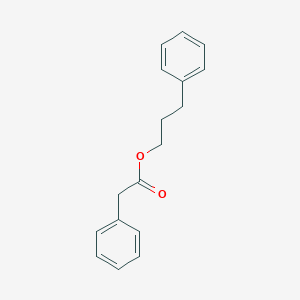
3-Phenylpropyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpropyl phenylacetate is a chemical compound that is commonly used in scientific research. It is a derivative of phenylalanine, an amino acid that is found in many proteins. This compound has been studied for its potential use in a variety of applications, including as a drug delivery agent and as a tool for studying the mechanisms of certain biological processes.
Mechanism Of Action
The mechanism of action of 3-Phenylpropyl phenylacetate is not fully understood. It is thought to act as a chiral auxiliary, controlling the stereochemistry of certain reactions. It may also interact with certain biological molecules, such as proteins and enzymes, to affect their activity.
Biochemical And Physiological Effects
3-Phenylpropyl phenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes, as well as the folding of certain proteins. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Phenylpropyl phenylacetate in lab experiments is its ability to control the stereochemistry of certain reactions. It is also a relatively stable compound that can be easily synthesized. One limitation is that its mechanism of action is not fully understood, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research involving 3-Phenylpropyl phenylacetate. One area of interest is in its potential use as a drug delivery agent, particularly for the delivery of drugs to the brain. It may also be studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease. Additionally, further research may be conducted to better understand its mechanism of action and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of 3-Phenylpropyl phenylacetate can be achieved through several methods. One common method involves the reaction of phenylalanine with phenylacetic acid in the presence of a catalyst. Another method involves the use of a chiral auxiliary to control the stereochemistry of the reaction.
Scientific Research Applications
3-Phenylpropyl phenylacetate has been studied for its potential use in a variety of scientific research applications. One area of interest is in drug delivery, as this compound has been shown to be an effective carrier for certain drugs. It has also been studied as a tool for studying the mechanisms of certain biological processes, such as protein folding and enzyme activity.
properties
CAS RN |
122-44-1 |
|---|---|
Product Name |
3-Phenylpropyl phenylacetate |
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
3-phenylpropyl 2-phenylacetate |
InChI |
InChI=1S/C17H18O2/c18-17(14-16-10-5-2-6-11-16)19-13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2 |
InChI Key |
KBXZBPLAQDTVAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCOC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)CC2=CC=CC=C2 |
Other CAS RN |
122-44-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



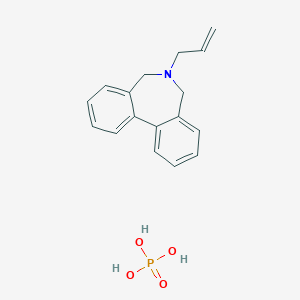
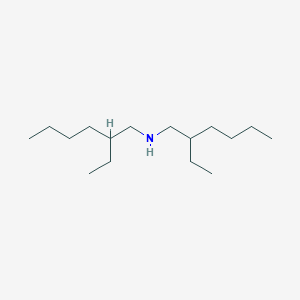
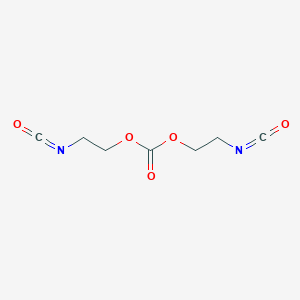
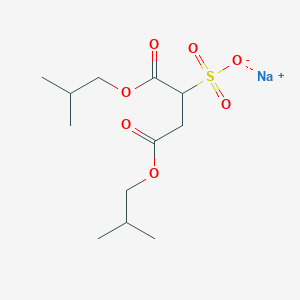
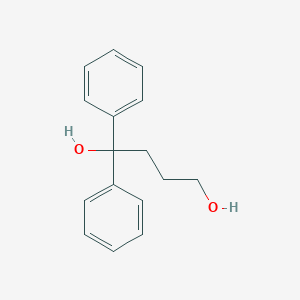
![Spiro[4.5]decan-6-one](/img/structure/B85741.png)
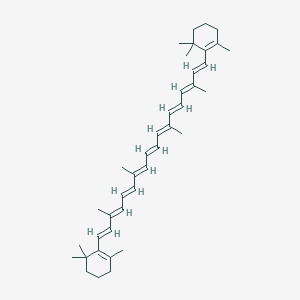


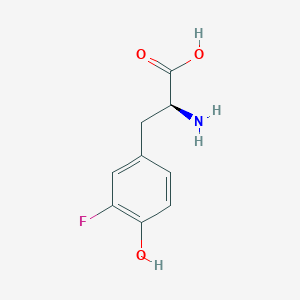
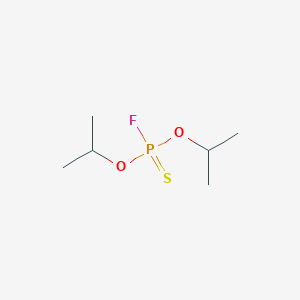
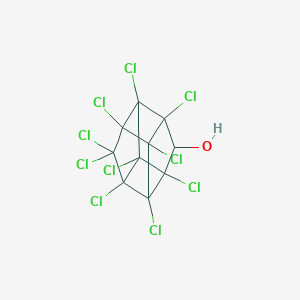

![4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate](/img/structure/B85758.png)